

A Toxicological Comparison of Vinyl Bromide and Vinyl Chloride for Researchers

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Compound of Interest

Compound Name: Vinyl bromide

Cat. No.: B7801696

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This guide provides an objective comparison of the toxicological profiles of **vinyl bromide** and vinyl chloride, two structurally related haloolefins of significant industrial and environmental relevance. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Data Presentation

The following tables summarize key quantitative toxicological data for **vinyl bromide** and vinyl chloride.

Table 1: Acute Toxicity Data

Compound	Species	Route	Test	Value	Reference
Vinyl Bromide	Rat	Oral	LD50	500 mg/kg	[1] [2]
Vinyl Chloride	Rat	Oral	LD50	>4000 mg/kg	[3]
Vinyl Bromide	Rat	Inhalation	LC50	50,000 ppm (7 hours)	[4]
Vinyl Chloride	Rat	Inhalation	LC50	390,000 mg/m ³	[3]
Vinyl Chloride	Mouse	Inhalation	LC50	294,000 mg/m ³	[3]

Table 2: Carcinogenicity Data from Inhalation Studies in Rats

Compound	Exposure Concentration	Tumor Type	Incidence in Males	Incidence in Females	Reference
Vinyl Bromide	10 ppm	Liver Angiosarcoma	7/120	10/120	[5]
	50 ppm	Liver Angiosarcoma	36/120	50/120	
	250 ppm	Liver Angiosarcoma	61/120	61/120	
	1250 ppm	Liver Angiosarcoma	43/120	41/120	
	250 ppm	Zymbal Gland Carcinoma	13/114	2/119	
	1250 ppm	Zymbal Gland Carcinoma	35/116	11/114	
Vinyl Chloride	50 ppm	Liver Angiosarcoma	Occasional	Occasional	[6]
	250 ppm	Liver Angiosarcoma	Increased	Increased	
	1000 ppm	Liver Angiosarcoma	Increased	Increased	
	2500 ppm (prenatal/post	Liver Angiosarcoma	High Incidence	High Incidence	

natal)	a			
2500 ppm (prenatal/post natal)	Hepatocarcin oma	High Incidence	High Incidence	[7]
2500 ppm (prenatal/post natal)	Brain Neuroblastoma	High Incidence	High Incidence	[7]

Table 3: DNA Adduct Formation

Compound	Adduct Type	Key Findings	Reference
Vinyl Bromide	N7-(2-oxoethyl)guanosine, ethenodeoxyadenosine, ethenodeoxycytidine	Major adduct is N7-(2-oxoethyl)guanosine. Forms etheno adducts similar to vinyl chloride.	[5]
Vinyl Chloride	7-(2-oxoethyl)guanine (7-OEG), N2,3-ethenoguanine (ϵ G), 1,N6-ethenodeoxyadenosine (ϵ dA), 3,N4-ethenodeoxycytidine (ϵ dC)	7-OEG is the major adduct (~98%). Etheno adducts are more persistent and pro-mutagenic. Endogenous levels of 7-OEG exist. Exogenous 7-OEG in liver DNA of rats exposed to 1100 ppm for 5 days was 104.0 \pm 23.0 adducts per 10 ⁶ guanine.	[8][9]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below.

Chronic Inhalation Carcinogenicity Study (Based on OECD Guideline 451)

Objective: To determine the carcinogenic potential of a substance following prolonged and repeated inhalation exposure.

Test System:

- Species: Rat (e.g., Sprague-Dawley).
- Age: Young adults at the start of the study.
- Group Size: At least 50 males and 50 females per dose group and concurrent control group.

Experimental Procedure:

- Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
- Exposure: Animals are exposed to the test substance (e.g., **vinyl bromide** or vinyl chloride vapor) or filtered air (control) for 6 hours per day, 5 days per week.
- Dose Levels: At least three dose levels are used, plus a concurrent control group. Dose levels are selected based on preliminary toxicity studies.
- Duration: The duration of the study is typically 24 months for rats.
- Observations:
 - Clinical Signs: Animals are observed daily for clinical signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
 - Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis.
- Pathology:

- Gross Necropsy: All animals are subjected to a full gross necropsy.
- Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. All gross lesions and target organs from all animals are examined.

Bacterial Reverse Mutation Test (Ames Test) for Volatile Chemicals

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Test System:

- Strains: At least five strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and/or *Escherichia coli* (e.g., WP2 uvrA).
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from induced rat liver).

Experimental Procedure for Volatile Substances (Vaporization Technique):

- Preparation: A Tedlar bag or other suitable sealed container is used for exposure.
- Exposure Mixture: A mixture of the bacterial tester strain, with or without S9 mix, and a small amount of histidine (for initial growth) in top agar is prepared.
- Plating: The mixture is poured onto minimal glucose agar plates.
- Vapor Exposure: The plates are placed in the sealed container, and the volatile test substance is introduced at various concentrations.
- Incubation: The sealed container is incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.[\[10\]](#)[\[11\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

Test System:

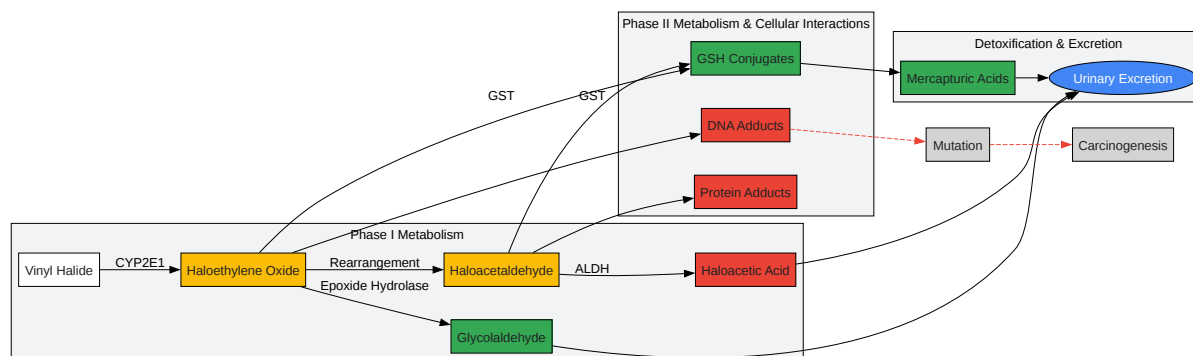
- Species: Mouse or rat.
- Group Size: At least 5 analyzable animals per sex per group.

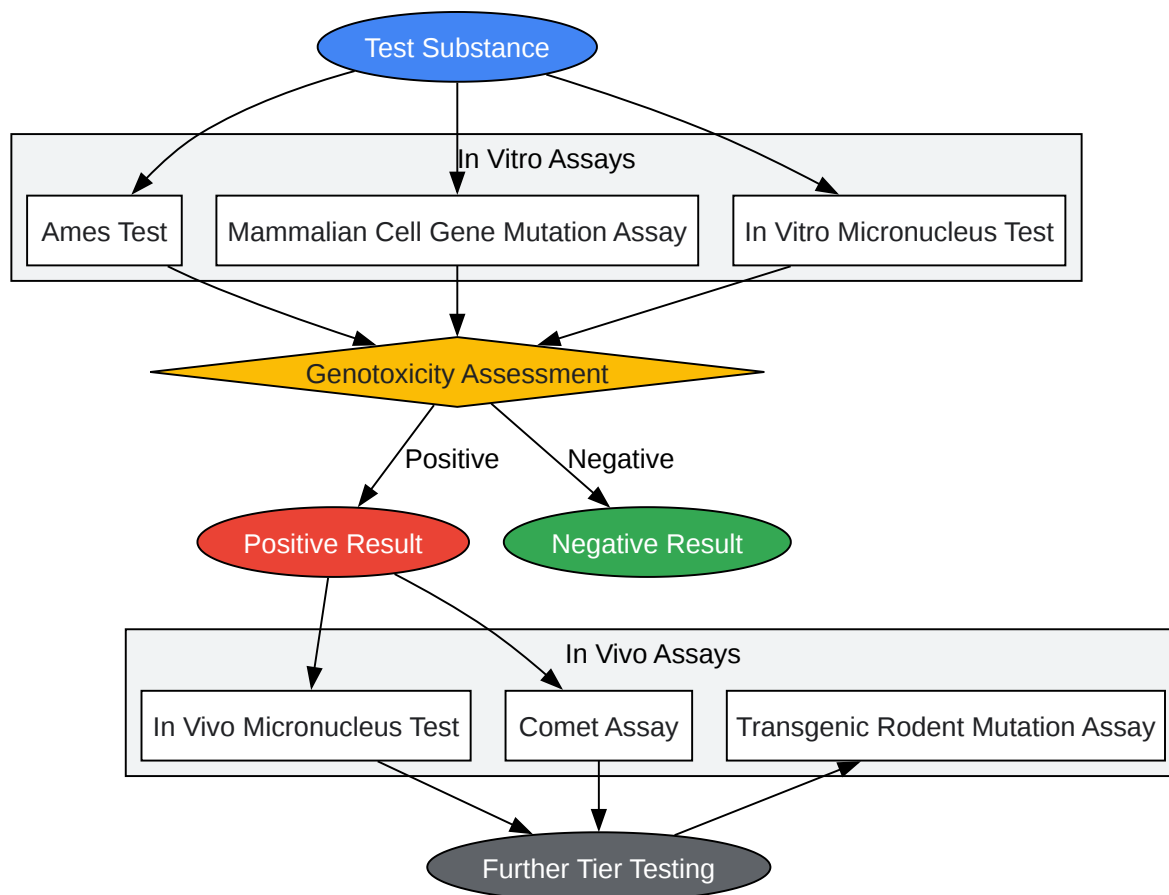
Experimental Procedure:

- Dose Selection: Dose levels are based on a preliminary range-finding study, with the highest dose being the maximum tolerated dose (MTD). At least three dose levels are tested.
- Administration: The test substance is administered via an appropriate route (e.g., inhalation, oral gavage, intraperitoneal injection). For inhalation, animals are exposed for a defined period.
- Sampling: Bone marrow or peripheral blood is collected at appropriate time points after the final exposure (typically 24 and 48 hours).
- Slide Preparation: Bone marrow smears or peripheral blood smears are prepared and stained (e.g., with Giemsa).
- Analysis: At least 4000 immature (polychromatic) erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of myelotoxicity.
- Data Evaluation: The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is calculated for each animal. A positive result is a dose-related increase in MN-PCEs that is statistically significant compared to the concurrent negative control.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mandatory Visualization

Metabolic Pathway of Vinyl Bromide and Vinyl Chloride





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